N-(4-Chlorophenyl)glycine methyl ester
Overview
Description
- N-(4-Chlorophenyl)glycine methyl ester is a chemical compound with the molecular formula C₉H₁₀ClNO₂ .
- It is also known as methyl glycinate hydrochloride .
- This derivative of glycine is commonly used in the preparation of amino acids and organic compounds.
Synthesis Analysis
- The synthesis of N-(4-Chlorophenyl)glycine methyl ester involves several steps:
- Glycine is added to methyl alcohol and stirred.
- Concentrated sulfuric acid is then added.
- After the addition of sulfuric acid, reflux is carried out.
- The methyl alcohol solution of glycine methyl ester salt is concentrated.
- The concentrated solution is added to purified water and pH-adjusted using ammonium hydroxide .
- The resulting water solution of glycine methyl ester salt is stored at low temperature.
- This method offers advantages such as high yield, ease of operation, and environmental friendliness.
Molecular Structure Analysis
- The molecular formula of N-(4-Chlorophenyl)glycine methyl ester is C₉H₁₀ClNO₂ .
- It contains a chlorophenyl group , a glycine moiety , and a methyl ester .
Chemical Reactions Analysis
- N-(4-Chlorophenyl)glycine methyl ester can participate in various reactions, including amidation, esterification, and nucleophilic substitution.
- It can serve as a building block for the synthesis of more complex compounds.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 175°C (decomposition) .
- Solubility : Highly soluble in water, ethanol, and acetone.
Scientific Research Applications
Application 1: Synthesis of Cyclophosphazene Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: Glycine methyl ester hydrochloride is used to synthesize cyclophosphazene compounds with amino acid esters as side groups .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 2: Synthesis of Peptides in Aqueous Medium
- Scientific Field: Biochemistry
- Summary of Application: Glycine methyl ester hydrochloride can be utilized to synthesize peptides in an aqueous medium, which makes it a green method for peptide formation .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 3: Opto-Electronic Applications
Safety And Hazards
- Glycine methyl ester hydrochloride (a related compound) contains chlorine and has some toxicity.
- Proper handling and safety precautions are necessary during synthesis and use.
Future Directions
- Investigate potential applications in drug development, organic synthesis, or materials science.
- Explore modifications to enhance its properties or biological activity.
properties
IUPAC Name |
methyl 2-(4-chloroanilino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPQJKATNYSUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266294 | |
Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chlorophenyl)amino]acetate | |
CAS RN |
131770-31-5 | |
Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131770-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.